molecular formula C17H25BN2O4 B8170090 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide

Cat. No.: B8170090
M. Wt: 332.2 g/mol
InChI Key: DHYWJPRRIYJGSC-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide is a boronic acid derivative with a morpholine ring and a carboxamide group

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with the appropriate boronic acid derivative and morpholine-4-carboxylic acid.

Industrial Production Methods:

  • Industrial production may involve optimizing reaction conditions to increase yield and purity.

  • Large-scale synthesis would require careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality.

Types of Reactions:

  • Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

  • Reduction: Reduction reactions are less common but can be achieved under specific conditions.

  • Substitution: The compound can participate in substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and various metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride may be used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Boronic esters and borates.

  • Reduction: Reduced boronic acid derivatives.

  • Substitution: Various substituted boronic acid derivatives.

Chemistry:

  • The compound is used in organic synthesis as a building block for more complex molecules.

  • It can serve as a reagent in cross-coupling reactions, which are valuable in the synthesis of pharmaceuticals and other biologically active compounds.

Biology:

  • The boronic acid group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.

  • It can be used in the development of diagnostic tools and sensors.

Medicine:

  • Research into its use as an inhibitor for various enzymes involved in disease processes.

Industry:

  • Use in the development of new materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through the boronic acid group, which can form reversible covalent bonds with various biological targets. The exact mechanism depends on the specific application but often involves the interaction with enzymes or other proteins.

Molecular Targets and Pathways:

  • Enzymes: Boronic acids are known to inhibit certain enzymes by forming covalent bonds with their active sites.

  • Proteins: Interaction with specific proteins can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness:

  • The presence of the morpholine-4-carboxamide group distinguishes this compound from others, providing unique chemical and biological properties.

  • Its ability to participate in cross-coupling reactions and form stable complexes with biological targets makes it particularly valuable in research and industry.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-6-5-7-14(12-13)19-15(21)20-8-10-22-11-9-20/h5-7,12H,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYWJPRRIYJGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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